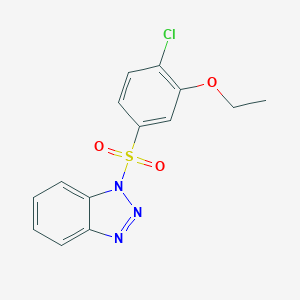
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzotriazole core substituted with a 4-chloro-3-ethoxyphenylsulfonyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Nitration: The starting material, benzotriazole, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is reacted with 4-chloro-3-ethoxybenzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzotriazole core can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The sulfonyl group can be involved in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Halogenated Derivatives:
Nitro Derivatives:
Scientific Research Applications
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-1H-benzotriazole
- 1-[(4-ethoxyphenyl)sulfonyl]-1H-benzotriazole
- 1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
Uniqueness: 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-chlorophenyl ethyl ether stands out due to the presence of both chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and properties
Properties
Molecular Formula |
C14H12ClN3O3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O3S/c1-2-21-14-9-10(7-8-11(14)15)22(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-9H,2H2,1H3 |
InChI Key |
NNWKJMOHSJXDDB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















